molecular formula C20H23FN2O4S B3560700 N-(2-fluorobenzyl)-4-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide

N-(2-fluorobenzyl)-4-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide

Cat. No.: B3560700
M. Wt: 406.5 g/mol
InChI Key: MVEFHVIBQYJWIH-UHFFFAOYSA-N
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Description

N-(2-fluorobenzyl)-4-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide is a complex organic compound that features a combination of fluorobenzyl, morpholine, and benzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorobenzyl)-4-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide typically involves multiple steps. One common approach starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. For instance, the synthesis may involve the reaction of 2-fluorobenzyl chloride with morpholine to form an intermediate, which is then reacted with 4-methylbenzenesulfonyl chloride under basic conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorobenzyl)-4-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce a simpler amine compound.

Scientific Research Applications

N-(2-fluorobenzyl)-4-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-fluorobenzyl)-4-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved would depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzenesulfonamide derivatives and morpholine-containing molecules. Examples include:

Uniqueness

What sets N-(2-fluorobenzyl)-4-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide apart is its unique combination of functional groups, which may confer specific properties such as enhanced binding affinity to certain targets or improved pharmacokinetic properties. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-4-methyl-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O4S/c1-16-6-8-18(9-7-16)28(25,26)23(14-17-4-2-3-5-19(17)21)15-20(24)22-10-12-27-13-11-22/h2-9H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVEFHVIBQYJWIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2F)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-fluorobenzyl)-4-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide
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N-(2-fluorobenzyl)-4-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide
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N-(2-fluorobenzyl)-4-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide
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N-(2-fluorobenzyl)-4-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide
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N-(2-fluorobenzyl)-4-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide
Reactant of Route 6
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N-(2-fluorobenzyl)-4-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide

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